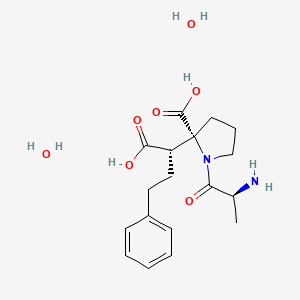
3-(3-Pyridyl)-1-propanol Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Pyridyl)-1-propanol Hydrochloride is a chemical compound that features a pyridine ring attached to a propanol group. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more versatile for different applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Pyridyl)-1-propanol Hydrochloride typically involves the reaction of 3-pyridinecarboxaldehyde with a suitable reducing agent to form 3-(3-pyridyl)-1-propanol. This intermediate is then treated with hydrochloric acid to obtain the hydrochloride salt. Common reducing agents include sodium borohydride or lithium aluminum hydride, and the reactions are usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: On an industrial scale, the synthesis may involve catalytic hydrogenation of 3-pyridinecarboxaldehyde in the presence of a palladium or platinum catalyst. The resulting alcohol is then converted to its hydrochloride salt by treatment with hydrochloric acid. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
化学反应分析
Types of Reactions: 3-(3-Pyridyl)-1-propanol Hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Thionyl chloride in anhydrous conditions.
Major Products:
Oxidation: 3-(3-Pyridyl)propanoic acid.
Reduction: 3-(3-Piperidyl)-1-propanol.
Substitution: 3-(3-Pyridyl)-1-chloropropane.
科学研究应用
3-(3-Pyridyl)-1-propanol Hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways involving pyridine derivatives.
Medicine: Explored for its potential therapeutic effects, particularly in the context of neurodegenerative diseases and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
作用机制
The mechanism of action of 3-(3-Pyridyl)-1-propanol Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors that recognize pyridine derivatives. The compound can modulate the activity of these targets, leading to changes in cellular pathways. For example, it may inhibit certain enzymes involved in metabolic processes or act as an agonist or antagonist at specific receptors.
相似化合物的比较
- 3-Pyridylacetic acid hydrochloride
- 3-Pyridinemethanol
- 3-(2-Hydroxyethyl)pyridine
Comparison: 3-(3-Pyridyl)-1-propanol Hydrochloride is unique due to its specific structure, which combines a pyridine ring with a propanol group. This structure allows it to participate in a wider range of chemical reactions compared to similar compounds like 3-Pyridylacetic acid hydrochloride, which has a carboxylic acid group instead of an alcohol. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications.
属性
分子式 |
C8H12ClNO |
|---|---|
分子量 |
173.64 g/mol |
IUPAC 名称 |
3-pyridin-3-ylpropan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c10-6-2-4-8-3-1-5-9-7-8;/h1,3,5,7,10H,2,4,6H2;1H |
InChI 键 |
CMDCGPYSQVTCPL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CN=C1)CCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(1R,5R)-3-oxabicyclo[3.1.0]hexan-6-yl]acetic acid](/img/structure/B11926702.png)


![5-(Boc-aMino)-5-aza-spiro[2.4]heptane hydrochloride](/img/structure/B11926713.png)


![(1R,2R)-2-N,2-N-bis[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine;dichlororuthenium](/img/structure/B11926724.png)







